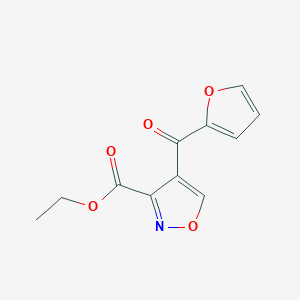

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-2-15-11(14)9-7(6-17-12-9)10(13)8-4-3-5-16-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWORDWINGRDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of furan-2-carbonyl isothiocyanate with appropriate nucleophiles to form the oxazole ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan diols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can be substituted with different nucleophiles to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan diols, while substitution reactions can produce a wide range of ester derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has shown that derivatives of ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate exhibit antimicrobial properties. For example, compounds based on this structure have been tested against several bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations .

2. Anticancer Properties

Studies have indicated that the compound may possess anticancer activity. In vitro tests have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapeutics .

Synthesis and Organic Chemistry Applications

1. Synthetic Intermediates

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functionalization that can lead to a variety of derivatives useful in medicinal chemistry .

2. Green Chemistry Approaches

Recent advancements in synthetic methodologies have highlighted the use of this compound in green chemistry practices. For instance, it has been involved in one-pot synthesis reactions that minimize waste and enhance yield, aligning with sustainable chemistry principles .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate demonstrated significant antibacterial activity against multiple strains. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy, suggesting pathways for developing new antibiotics .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of this compound, researchers synthesized several analogs and tested their effects on breast cancer cell lines. Results showed that certain modifications increased cytotoxicity significantly compared to the parent compound, indicating potential leads for new cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Isomers: Positional Variations on the Oxazole Ring

- Implications: Positional isomerism affects electronic distribution and steric hindrance. The 5-substituted derivative may exhibit altered solubility and reactivity compared to the 4-substituted target compound. This isomer was isolated from agro-waste (petroleum ether extracts of flax and black seed peels) .

Heterocyclic Substitutions: Pyridine vs. Furan

- Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate (CAS 400083-76-3):

- Structural Difference : Replaces the furan-2-carbonyl group with a pyridine-3-carbonyl moiety.

- Properties :

- Molecular formula: C₁₂H₁₀N₂O₄ (vs. C₁₁H₉NO₅ for the target compound).

- Safety profile: Classified as a skin/eye irritant and respiratory toxicant, highlighting the impact of heterocycle choice on toxicity .

- Applications: Used in R&D under controlled conditions due to its hazardous nature .

Aromatic Substituents: Benzoyl Derivatives

- Implications:

- Molecular formula: C₁₃H₁₀N₂O₆ , with increased molecular weight due to the nitrobenzoyl substituent .

- Properties: The methoxy group is electron-donating, which may improve solubility in polar solvents compared to nitro or furan derivatives .

Comparative Data Table

Biological Activity

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate can be synthesized through various methods involving the reaction of furan derivatives with oxazole precursors. The characterization of the compound typically involves techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan and oxazole moieties. For instance, derivatives of furan have demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values often reported in the range of 64 µg/mL . Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate's structural similarity to these compounds suggests potential antimicrobial efficacy.

Antiproliferative Activity

The antiproliferative effects of ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate have been explored in various cancer cell lines. Compounds with similar oxazole structures have shown promising results against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell growth . The introduction of hydroxyl groups has been noted to enhance antiproliferative activity significantly.

Structure-Activity Relationships (SAR)

The biological activity of ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Furan ring | Enhances antimicrobial activity |

| Hydroxyl groups | Improves antiproliferative effects |

| Carbonyl functionality | Critical for binding interactions with biological targets |

Studies indicate that modifications to the furan or oxazole rings can lead to variations in biological activity, suggesting a need for further exploration into SAR for optimized therapeutic agents .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various furan derivatives, one compound exhibited notable antibacterial activity against E. coli with an MIC of 64 µg/mL. This finding underscores the potential of furan-based compounds in developing new antibacterial agents .

- Anticancer Properties : Research on pyridine derivatives has shown that structural modifications can lead to improved antiproliferative effects against cancer cell lines. For instance, compounds with multiple hydroxyl groups demonstrated IC50 values as low as 0.021 µM against specific cancer cells . This suggests that similar modifications in ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate could yield enhanced anticancer properties.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate?

The synthesis typically involves coupling reactions between oxazole carboxylate precursors and furan carbonyl derivatives. Key steps include:

- Reflux conditions : Use of toluene or dichloromethane as solvents under reflux (80–110°C) to facilitate acyl transfer or nucleophilic substitution. For example, ethyl 2-chloro-2-oxoacetate in toluene with catalytic acid can yield oxazole intermediates .

- Purification : Flash chromatography (e.g., silica gel with EtOAc/hexane gradients) achieves >95% purity. Recrystallization from ethyl acetate or ethanol is recommended for X-ray-quality crystals .

- Safety : Follow SDS guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl vs. oxazole protons). Discrepancies in splitting patterns may arise from dynamic effects; variable-temperature NMR resolves such issues .

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while LC-MS monitors reaction progress .

Q. What safety protocols are critical during experimental work with this compound?

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- Emergency Procedures : Use eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills). Emergency contacts include Infotrac (1-800-535-5053) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data?

- DFT Studies : Optimize molecular geometry using Gaussian or ORCA software. Compare calculated NMR/IR spectra with experimental data to identify conformational discrepancies .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to interpret crystallographic data, distinguishing intramolecular (e.g., N–H⋯O) from intermolecular interactions .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

- Solvent Selection : Use slow-evaporation methods with ethyl acetate or acetonitrile. Additive screening (e.g., DMF) improves crystal habit .

- Refinement : SHELXL refines structures against high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds . Example: A recent study achieved R-factor <5% using SHELXL for a related oxazole carboxylate .

Q. How do intermolecular interactions influence physicochemical properties?

- Packing Analysis : Crystallographic data reveal π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonded dimers, which correlate with melting point (mp) and solubility. For instance, stronger H-bonding networks reduce aqueous solubility .

- Thermal Stability : TGA/DSC identifies decomposition points (e.g., ~200°C for oxazole derivatives), linked to lattice energy from intermolecular forces .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct Formation : Monitor reactions via TLC/LC-MS. For example, over-refluxing may form furan degradation products; reducing temperature to 60°C minimizes this .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency. A 2021 study achieved 85% yield using Pd-mediated Suzuki-Miyaura reactions for analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.